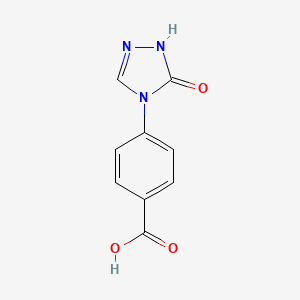

4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

Description

Historical Context and Discovery

The discovery and development of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid emerges from the broader historical context of triazole chemistry advancement that began in the early 20th century. The compound represents a culmination of decades of research into heterocyclic synthesis methodologies, particularly those focused on 1,2,4-triazole derivatives. The systematic documentation of this specific compound first appeared in chemical databases in 2016, with its most recent structural modifications recorded as recently as May 2025, indicating ongoing research interest and refinement of its chemical properties.

The development of reliable synthetic methodologies for 5-oxo derivatives of triazole systems proved particularly challenging historically. Research conducted by Nagamatsu and Fujita revealed that 5-oxo derivatives of related triazole systems were notably unstable in most conventional solvents, requiring specialized conditions such as trifluoroacetic acid below 40 degrees Celsius for successful isolation. This finding highlighted the inherent synthetic challenges that researchers faced when attempting to prepare and characterize compounds containing the 5-oxo-1,2,4-triazole structural motif present in 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid.

The compound's emergence coincided with increased recognition of triazole-containing molecules as privileged scaffolds in pharmaceutical chemistry. This recognition stemmed from the success of triazole-containing drugs such as letrozole and anastrozole, which contained 1,2,4-triazole rings and demonstrated the therapeutic potential of triazole-based architectures. The specific combination of triazole functionality with benzoic acid derivatives gained particular attention as researchers sought to develop novel hybrid molecules that could harness the beneficial properties of both structural components.

Significance in Heterocyclic Chemistry

4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid holds substantial significance within the broader field of heterocyclic chemistry due to its unique structural characteristics and the synthetic challenges it represents. The compound exemplifies the sophisticated molecular architectures achievable through modern heterocyclic synthesis, combining multiple functional elements into a single, cohesive structure. The triazole ring system, with its three nitrogen atoms arranged in a five-membered ring, provides exceptional opportunities for hydrogen bonding interactions and coordination chemistry applications.

The 5-oxo substitution pattern within the triazole ring contributes significantly to the compound's chemical behavior and potential applications. This carbonyl functionality introduces additional sites for chemical modification and enhances the molecule's ability to participate in various intermolecular interactions. The presence of both electron-donating and electron-withdrawing groups within the same molecule creates a complex electronic environment that influences reactivity patterns and biological activity profiles.

Research into triazole derivatives has demonstrated their remarkable versatility as building blocks for coordination polymers and metal-organic frameworks. The nitrogen atoms within the triazole ring serve as effective coordination sites for metal ions, enabling the construction of complex three-dimensional structures with potential applications in catalysis, gas storage, and drug delivery systems. The incorporation of the benzoic acid functionality provides additional coordination capabilities through the carboxylate group, further expanding the compound's utility in materials chemistry applications.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex molecular architectures. The combination of the triazole ring and benzoic acid components provides multiple sites for further chemical elaboration, making it a valuable starting material for the synthesis of novel pharmaceutical candidates and functional materials. The stability characteristics of the 5-oxo-triazole system, while presenting synthetic challenges, also offer advantages in terms of the final product's chemical robustness under appropriate storage conditions.

Classification and Nomenclature

4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid belongs to the classification of heterocyclic carboxylic acids, specifically representing a subclass of triazole-substituted benzoic acid derivatives. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound's systematic name is 4-(5-oxo-1H-1,2,4-triazol-4-yl)benzoic acid, reflecting the precise substitution pattern and ring connectivity. The numbering system follows standard heterocyclic nomenclature principles, with the triazole ring numbered to minimize the locants of the nitrogen atoms.

The compound exhibits multiple synonymous names within chemical literature and databases, including 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoic acid and variations that emphasize different aspects of the molecular structure. These nomenclature variations reflect the complexity inherent in naming molecules that contain multiple heterocyclic and functional group components. The Chemical Abstracts Service registry number 1695624-63-5 provides unambiguous identification regardless of nomenclature variations.

From a structural classification perspective, the compound represents a bifunctional molecule containing both a heterocyclic component (the 1,2,4-triazole ring) and a carboxylic acid functional group. This dual functionality places it within the broader category of heteroarylcarboxylic acids, a class of compounds that has gained significant attention in pharmaceutical and materials chemistry applications. The 5-oxo substitution pattern further classifies it as a triazolone derivative, distinguishing it from simpler triazole compounds that lack the carbonyl functionality.

Table 1: Nomenclature and Identification Data for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 4-(5-oxo-1H-1,2,4-triazol-4-yl)benzoic acid |

| Molecular Formula | C9H7N3O3 |

| Molecular Weight | 205.17 g/mol |

| Chemical Abstracts Service Number | 1695624-63-5 |

| PubChem Compound Identifier | 107410214 |

| Simplified Molecular Input Line Entry System | C1=CC(=CC=C1C(=O)O)N2C=NNC2=O |

| International Chemical Identifier | InChI=1S/C9H7N3O3/c13-8(14)6-1-3-7(4-2-6)12-5-10-11-9(12)15/h1-5H,(H,11,15)(H,13,14) |

Position in Triazole Chemistry Research

4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid occupies a distinctive position within contemporary triazole chemistry research, representing both a synthetic challenge and an opportunity for novel applications. The compound embodies several key trends in modern heterocyclic chemistry, including the development of hybrid molecules that combine multiple pharmacophores and the exploration of triazole derivatives with enhanced stability and functionality. Current research efforts focus on understanding the unique properties imparted by the 5-oxo substitution pattern and its influence on both chemical reactivity and biological activity.

The field of triazole chemistry has experienced remarkable growth in recent decades, driven by the recognition of triazoles as privileged scaffolds in drug discovery and materials science. Research published in major chemistry journals indicates that triazole derivatives possess exceptional versatility in forming hydrogen bonds, participating in coordination chemistry, and serving as bioisosteres for various functional groups. Within this broader context, compounds like 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid represent sophisticated examples of how triazole chemistry can be extended to create molecules with enhanced functionality.

Contemporary research into triazole-benzoic acid hybrids has revealed significant potential for pharmaceutical applications. Studies examining related compounds have demonstrated that the combination of triazole and benzoic acid functionalities can produce molecules with enhanced biological activity profiles compared to their individual components. This finding has stimulated increased interest in developing synthetic methodologies for preparing such hybrid molecules and understanding their structure-activity relationships.

The synthetic chemistry surrounding 5-oxo-triazole derivatives remains an active area of investigation due to the inherent stability challenges associated with these compounds. Research by Nagamatsu and colleagues revealed that 5-oxo derivatives of triazole systems undergo rapid isomerization in neutral solvents, requiring specialized handling and storage conditions. These findings have important implications for the development of practical applications for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid and related compounds.

Table 2: Research Trends in Triazole Chemistry Relevant to 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

| Research Area | Current Focus | Relevance to Compound |

|---|---|---|

| Synthetic Methodology | Development of mild reaction conditions for 5-oxo-triazole preparation | Direct application to compound synthesis |

| Stability Studies | Understanding isomerization patterns in triazole systems | Critical for compound handling and storage |

| Hybrid Molecule Design | Combining triazole and carboxylic acid functionalities | Exemplified by the target compound structure |

| Coordination Chemistry | Utilization of triazole nitrogen atoms for metal coordination | Potential applications in materials science |

| Pharmaceutical Research | Investigation of triazole-containing drug candidates | Basis for biological activity evaluation |

Properties

IUPAC Name |

4-(5-oxo-1H-1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-8(14)6-1-3-7(4-2-6)12-5-10-11-9(12)15/h1-5H,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXPBXJTQRYVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Preparation of hydrazide intermediates: Hydrazine hydrate reacts with aromatic esters or acyl chlorides to form hydrazides.

- Cyclization step: Heating these hydrazides in the presence of acids such as acetic acid or benzoic acid induces intramolecular cyclization, leading to the formation of the 1,2,4-triazole ring fused to benzoic acid derivatives.

Research Data:

- In a study, hydrazides derived from phenyl hydrazine and ethyl bromoacetate were cyclized in the presence of acetic acid, yielding the target compound with high efficiency.

- The reaction conditions favor the formation of the 5-oxo-1,2,4-triazole core through an intramolecular nucleophilic attack facilitated by heat and acidic conditions.

Multi-step Synthesis Involving Hydrazone and Hydrazide Intermediates

This method involves the synthesis of hydrazone derivatives, which are then converted into hydrazides and subsequently cyclized.

Procedure:

- Step 1: Condensation of phenyl hydrazine with aldehydes (e.g., salicylaldehyde, vanillin) produces hydrazone intermediates.

- Step 2: Hydrazones are transformed into hydrazides via reaction with hydrazine hydrate.

- Step 3: Hydrazides undergo cyclization upon heating with carboxylic acids, forming the triazole ring.

Research Data:

- A study demonstrated that heating hydrazides with acetic acid resulted unexpectedly in the formation of 1,4-dihydro-tetrazine derivatives instead of the anticipated oxadiazoles, indicating a competitive cyclization pathway.

Cyclization Using Ethyl Bromoacetate Derivatives

Another approach involves the nucleophilic attack of hydrazides on ethyl bromoacetate derivatives, leading to intermediates that cyclize under thermal conditions.

Procedure:

- Hydrazides react with ethyl bromoacetate to form acylated hydrazide derivatives.

- These intermediates, upon heating in the presence of acids, cyclize to form the desired triazole ring fused to benzoic acid.

Research Data:

- The synthetic pathway was optimized to produce the target compound with high yields, emphasizing the importance of controlled heating and acid catalysis.

Alternative Routes viaOxadiazole Intermediates

Some studies explore the formation of oxadiazole rings from hydrazide derivatives, which can be transformed into the target compound through ring rearrangement or further cyclization.

Procedure:

- Hydrazides react with carboxylic acids to form oxadiazoles.

- Under specific conditions, these oxadiazoles can rearrange or cyclize to form the triazole core.

Research Data:

- Unexpected formation of tetrazine derivatives during attempted oxadiazole syntheses suggests potential alternative pathways involving dimerization and rearrangement reactions.

Summary of Preparation Methods

Notes on Optimization and Challenges

- Reaction Conditions: Elevated temperatures (often between 80-150°C) and acidic media are critical for promoting cyclization.

- Selectivity: The formation of tetrazine derivatives suggests competing pathways, requiring precise control over reaction parameters.

- Yield and Purity: Purification often involves recrystallization and chromatography, with yields influenced by the nature of substituents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Hydrazine derivatives.

Substitution: Halogenated benzoic acids.

Scientific Research Applications

Medicinal Chemistry

The medicinal applications of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid primarily revolve around its potential as an antimicrobial and antifungal agent.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole-based compounds can inhibit the growth of various bacterial strains and fungi. The presence of the benzoic acid moiety enhances solubility and bioavailability, making it a suitable candidate for drug development.

Case Study: Antifungal Properties

A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed promising antifungal activity against Candida albicans. The compound was tested against several strains, showing a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Agricultural Science

In agricultural science, 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is explored for its potential as a plant growth regulator and pesticide.

Plant Growth Regulation

Research indicates that triazole compounds can influence plant growth by modulating hormonal pathways. They are known to affect the synthesis of gibberellins and auxins, leading to enhanced growth rates and improved yield in crops.

Pesticidal Activity

Studies have shown that certain triazole derivatives possess insecticidal properties. For example, experiments have indicated that these compounds can effectively reduce pest populations in crops without harming beneficial insects .

Materials Science

The compound's ability to form coordination complexes makes it valuable in materials science.

Coordination Chemistry

Triazole derivatives are utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing technologies. The unique electronic properties imparted by the triazole ring enhance the performance of these materials in various applications.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid exerts its effects involves the interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The 5-oxo group increases acidity compared to non-oxo derivatives, as seen in pKa studies of related triazolones .

- Thioxo substitution (S instead of O) reduces polarity and may enhance membrane permeability in biological systems .

- Esterification of the benzoic acid (e.g., ethyl ester) lowers solubility but improves bioavailability in hydrophobic environments .

Coordination Chemistry and Photoluminescence

4-(4H-1,2,4-Triazol-4-yl)benzoic acid (4-Htba), a structural analog lacking the 5-oxo group, forms coordination polymers with Zn(II) and Cd(II), exhibiting tunable photoluminescence properties . The 5-oxo variant’s coordination behavior remains unexplored in the evidence, but its electronic profile suggests stronger metal-binding affinity due to the electron-withdrawing oxo group.

Biological Activity

4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

- Molecular Formula: C₁₀H₉N₃O₃

- Molecular Weight: 219.2 g/mol

- CAS Number: 1695360-29-2

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit potent anticancer effects. A study highlighted that similar triazole derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involved significant increases in annexin V-FITC positivity, indicating late-stage apoptosis .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 4e | MDA-MB-231 | 10.93 | Induces apoptosis |

| 4g | MDA-MB-231 | 25.06 | Induces apoptosis |

| 4h | MDA-MB-231 | 15.00 | Induces apoptosis |

Enzyme Inhibition

The compound has also shown promising results as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. Specific derivatives demonstrated selectivity for CA IX over CA II, with IC50 values ranging from 1.55 to 25.06 μM . This selectivity is crucial for developing targeted therapies with fewer side effects.

Table 2: Enzyme Inhibition Potency

| Enzyme | Compound | IC50 (μM) |

|---|---|---|

| CA IX | 4e | 10.93 |

| CA II | 4e | 3.92 |

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have been evaluated for their antimicrobial efficacy. The inhibition of carbonic anhydrases in bacteria can disrupt their growth, suggesting a potential application in treating bacterial infections .

Case Studies and Research Findings

-

Apoptosis Induction in Cancer Cells :

A study on the compound's analogs demonstrated a significant capacity to induce apoptosis in human breast cancer cells (MDA-MB-231). The increase in apoptotic markers was quantified using flow cytometry techniques, confirming the compound's therapeutic potential against malignancies . -

Selectivity in Enzyme Inhibition :

A comparative analysis of various triazole compounds revealed that certain modifications could enhance selectivity towards specific carbonic anhydrases, which is beneficial for designing selective inhibitors with reduced toxicity profiles . -

Antimicrobial Efficacy :

Research indicated that compounds with triazole rings could effectively inhibit bacterial growth by targeting essential enzymes like carbonic anhydrases, showcasing their dual role as both anticancer and antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid and its derivatives?

- Methodology :

- Step 1 : Start with hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) and reflux in polar aprotic solvents (e.g., DMSO) under reduced pressure to form triazole intermediates .

- Step 2 : Condensation with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization .

- Step 3 : Optimize yields using microwave-assisted synthesis, which reduces reaction times compared to traditional heating .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo-triazole moiety, ester C-O at ~1250 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 7.5–8.0 ppm) and triazole ring carbons (δ 150–160 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in coordination polymers .

Q. How can researchers assess solubility and stability under varying experimental conditions?

- Methodology :

- Solubility : Test in solvents like DMSO, ethanol, and water at pH 4–10. The methyl ester derivative shows higher lipophilicity than the free acid .

- Stability : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, 75% humidity) over 14 days .

Advanced Research Questions

Q. How can contradictions in reported biological activity data among triazole derivatives be resolved?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. ethyl esters) on enzyme inhibition (e.g., α-glucosidase) using in vitro assays .

- Statistical analysis : Apply multivariate regression to correlate logP values with IC₅₀ data, addressing discrepancies in hydrophobicity-activity trends .

Q. What computational approaches predict binding interactions with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., Raf kinase) based on triazole-π stacking and hydrogen bonds .

- DFT calculations : Calculate charge distribution on the triazole ring (e.g., MOPAC PM7 method) to rationalize reactivity in nucleophilic substitutions .

Q. How does this compound function as a ligand in coordination polymers?

- Methodology :

- Hydrothermal synthesis : React with metal salts (e.g., Ni(II)) under controlled pH to form octahedral complexes. Characterize porosity via gas adsorption (BET) .

- Supramolecular analysis : Study O–H⋯N hydrogen bonds and π-π interactions (centroid distance ~3.8 Å) in crystal packing using ORTEP-3 .

Q. What strategies determine pKa values across diverse solvents?

- Methodology :

- Semi-empirical modeling : Use PM6-DH2 or RM1 methods in MOPAC to predict pKa shifts in aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents .

- Validation : Compare computational results with potentiometric titration in 47 solvents to refine solvation models .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.